molecular formula C13H20N2O3S B13996613 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea CAS No. 91905-22-5

3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea

Cat. No.: B13996613
CAS No.: 91905-22-5
M. Wt: 284.38 g/mol
InChI Key: ZIBUVBUKSWSCHD-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl-urea group, which is often associated with biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutylamine, followed by the addition of urea. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: React 4-methylbenzenesulfonyl chloride with 3-methylbutylamine in the presence of a base.

    Step 2: Add urea to the reaction mixture to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted ureas depending on the nucleophile used.

Scientific Research Applications

3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea involves its interaction with specific molecular targets. The sulfonyl-urea group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylbutyl)-1-(4-chlorophenyl)sulfonyl-urea
  • 3-(3-Methylbutyl)-1-(4-methoxyphenyl)sulfonyl-urea
  • 3-(3-Methylbutyl)-1-(4-nitrophenyl)sulfonyl-urea

Uniqueness

3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its stability and reactivity compared to other similar compounds.

Properties

CAS No.

91905-22-5

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

1-(3-methylbutyl)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C13H20N2O3S/c1-10(2)8-9-14-13(16)15-19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H2,14,15,16)

InChI Key

ZIBUVBUKSWSCHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC(C)C

Origin of Product

United States

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